propyl 2-(1H-indol-3-yl)acetate

Catalog No.
S816308
CAS No.
2122-68-1
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propyl 2-(1H-indol-3-yl)acetate

CAS Number

2122-68-1

Product Name

propyl 2-(1H-indol-3-yl)acetate

IUPAC Name

propyl 2-(1H-indol-3-yl)acetate

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3

InChI Key

MNSTXDVFCOCNAP-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=CNC2=CC=CC=C21

Canonical SMILES

CCCOC(=O)CC1=CNC2=CC=CC=C21

Propyl 2-(1H-indol-3-yl)acetate (CAS 2122-68-1) is a lipophilic ester derivative of indole-3-acetic acid (IAA). In procurement and chemical selection, it is primarily sourced as a controlled-release auxin analog for agricultural formulations and as a sterically balanced protected intermediate in the synthesis of complex indole-based pharmaceuticals, such as TGF-β receptor degraders. Compared to the free acid, the propyl ester offers significantly enhanced solubility in organic solvents and improved membrane permeability, making it a critical selection for applications where passive diffusion or controlled hydrolytic activation is required [1].

Substituting propyl 2-(1H-indol-3-yl)acetate with the free acid (IAA) or shorter-chain esters (like methyl indole-3-acetate) frequently compromises formulation stability and reaction yields. Free IAA is highly polar, leading to poor cuticular penetration in agrochemicals and requiring harsh coupling reagents in synthesis. While methyl esters resolve the polarity issue, they are highly susceptible to premature hydrolysis in aqueous environments or during mild basic workups. Conversely, bulky esters like tert-butyl resist hydrolysis too strongly, completely inhibiting biological activation or requiring excessively harsh deprotection conditions. The propyl ester provides the optimal thermodynamic balance: it is stable enough to survive multi-step synthetic functionalization yet hydrolyzes at a controlled rate to release the active indole core when required [1].

Lipophilicity and Membrane Permeability (LogP)

The esterification of the acetic acid moiety with a propyl group significantly shifts the partition coefficient of the indole core. While free indole-3-acetic acid (IAA) exhibits a LogP of approximately 1.4, restricting its passive diffusion across lipid bilayers and plant cuticles, the propyl ester increases the LogP to approximately 3.0. This quantitative increase in lipophilicity provides superior organic solubility and enables the compound to act as a highly effective membrane-permeable prodrug compared to the free acid or the less lipophilic methyl ester (LogP ~2.0) .

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound Data~3.0 (Propyl ester)
Comparator Or Baseline~1.4 (Free IAA) and ~2.0 (Methyl ester)
Quantified Difference1.6 log unit increase over free acid
ConditionsCalculated physicochemical properties for membrane diffusion models

Higher lipophilicity ensures superior solubility in organic formulations and dramatically improves passive transport across biological membranes.

Controlled Biological Activation and Hydrolysis

In elongation assays measuring the biological activation of indole-3-acetate esters, the chain length of the ester dictates the rate of hydrolysis and subsequent activity. While methyl and ethyl esters show immediate, potent activity comparable to the free acid (indicating rapid hydrolysis), and tert-butyl esters show complete inhibition (due to steric blocking of esterases), the propyl ester demonstrates a controlled, intermediate activation profile. This makes the propyl ester uniquely suited for slow-release formulations where immediate peak concentration is undesirable, preventing the rapid degradation seen with methyl esters [1].

Evidence DimensionBiological elongation activity (hydrolytic activation)
Target Compound DataIntermediate, sustained activation profile
Comparator Or BaselineMethyl ester (rapid/maximal activation) and tert-butyl ester (inhibitory/no activation)
Quantified DifferenceSlower onset compared to methyl; active unlike tert-butyl
ConditionsIn vivo elongation assays requiring esterase cleavage

Buyers formulating slow-release agrochemicals or sustained-action prodrugs must select the propyl ester to avoid the 'burst release' of methyl esters or the 'non-release' of tert-butyl esters.

Synthetic Stability as a Protected Intermediate

In the multi-step synthesis of complex 3,4-disubstituted indoles (such as TGF-β receptor degraders), the choice of the ester protecting group on the 3-acetic acid moiety is critical. The propyl ester provides sufficient steric bulk to prevent unwanted transesterification or premature cleavage during cross-coupling and amidation steps that typically degrade methyl esters. Furthermore, unlike tert-butyl esters which require strong acidic conditions (e.g., TFA) for deprotection—potentially damaging sensitive functional groups—the propyl ester can be cleaved under milder saponification conditions, preserving the integrity of complex molecular scaffolds [1].

Evidence DimensionDeprotection conditions and synthetic survival
Target Compound DataStable to mild coupling; cleavable via standard saponification
Comparator Or BaselineMethyl ester (premature cleavage) and tert-butyl ester (requires harsh TFA)
Quantified DifferenceBroader orthogonal stability window
ConditionsMulti-step synthesis of 3,4-disubstituted indole amides

For process chemists, the propyl ester minimizes yield losses during intermediate steps while avoiding the harsh deprotection conditions required by bulkier esters.

Slow-Release Agrochemical Formulations

Because the propyl ester provides a controlled rate of hydrolytic activation compared to the rapidly degrading methyl ester, it is the preferred precursor for sustained-release auxin formulations. It ensures a steady supply of the active indole core over time, reducing the need for repeated applications in agricultural settings [1].

Intermediate in Complex Indole Synthesis

Propyl 2-(1H-indol-3-yl)acetate serves as an ideal orthogonally protected building block in the synthesis of advanced pharmaceuticals, such as TGF-β inhibitors. Its balanced steric profile allows it to survive amide coupling reactions that would prematurely cleave shorter-chain esters, while avoiding the harsh acidic deprotection required for tert-butyl esters [2].

High-Lipophilicity Prodrug Development

For pharmaceutical applications requiring transdermal or deep-tissue penetration, the high LogP of the propyl ester (~3.0) makes it a superior starting point compared to free indole-3-acetic acid. It facilitates passive membrane diffusion before undergoing enzymatic cleavage to release the active pharmaceutical ingredient [1].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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